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molecular formula C10H15N3O B2678406 4-(4,6-Dimethylpyrimidin-2-yl)morpholine CAS No. 7749-51-1

4-(4,6-Dimethylpyrimidin-2-yl)morpholine

Cat. No. B2678406
M. Wt: 193.25
InChI Key: KVFPMWGCNMMRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683058B2

Procedure details

To a suspension of morpholinoformamidine hydrobromide (2.0 g, 9.52 mmol) in ethanol (6 ml) potassium tert-butoxide (1.068 g, 9.52 mmol) then acetylacetone (2 ml, 20 mmol) were added. The reaction mixture was flashed with argon, sealed in the Emrys process vial and heated under microwave irradiation at 140° C. for 5 min. After cooling it was quenched with ethyl acetate (50 ml), filtered via plug of SiO2 (5 g) and eluted with ethyl acetate. Volatiles were removed in vacuo at 70° C. to furnish 1.65 g of pale brown oil that solidified overnight. Yield 90%. LC-MS (m/z) 193.9 (MH+); tR=0.71. 1H NMR (500 MHz, DMSO-d6): 2.23 (s, 6H), 3.62 (m, 4H), 3.67 (m, 4H), 6.44 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Br.[O:2]1[CH2:7][CH2:6][N:5]([C:8]([NH2:10])=[NH:9])[CH2:4][CH2:3]1.C(O)C.[C:14]([CH2:17][C:18](=O)[CH3:19])(=O)[CH3:15]>>[CH3:15][C:14]1[CH:17]=[C:18]([CH3:19])[N:10]=[C:8]([N:5]2[CH2:6][CH2:7][O:2][CH2:3][CH2:4]2)[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Br.O1CCN(CC1)C(=N)N
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed in the Emrys process vial
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
CUSTOM
Type
CUSTOM
Details
was quenched with ethyl acetate (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered via plug of SiO2 (5 g)
WASH
Type
WASH
Details
eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo at 70° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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